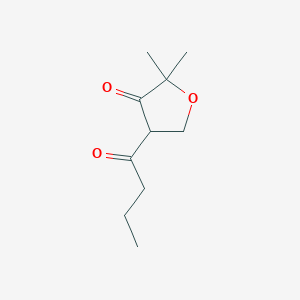
4-Butanoyl-2,2-dimethyloxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butanoyl-2,2-dimethyloxolan-3-one is an organic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . This compound is characterized by its oxolan ring, which is a five-membered ring containing one oxygen atom. The presence of a butanoyl group and two methyl groups attached to the oxolan ring makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butanoyl-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyloxolan-3-one with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the butanoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Butanoyl-2,2-dimethyloxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the butanoyl group to a primary alcohol.
Substitution: The oxolan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Butanoic acid derivatives.
Reduction: 4-Hydroxy-2,2-dimethyloxolan-3-one.
Substitution: Various substituted oxolan derivatives.
Scientific Research Applications
4-Butanoyl-2,2-dimethyloxolan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Butanoyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activity and affect cellular processes through its functional groups. The oxolan ring and butanoyl group play crucial roles in its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Butanoyl-2,2-dimethyloxane
- 4-Butanoyl-2,2-dimethyl-1,3-dioxane
- 4-Butanoyl-2,2-dimethyl-1,3-oxathiolane
Uniqueness
4-Butanoyl-2,2-dimethyloxolan-3-one is unique due to its specific oxolan ring structure and the presence of both butanoyl and dimethyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-butanoyl-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C10H16O3/c1-4-5-8(11)7-6-13-10(2,3)9(7)12/h7H,4-6H2,1-3H3 |
InChI Key |
IYCCRNBYLAHINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1COC(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13060265.png)

![[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine](/img/structure/B13060288.png)
![3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
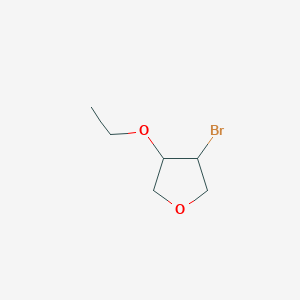
![tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)
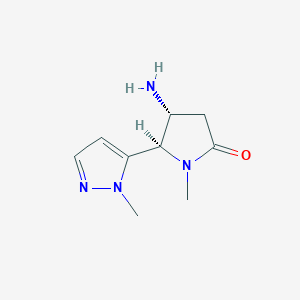

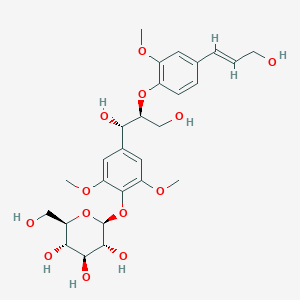
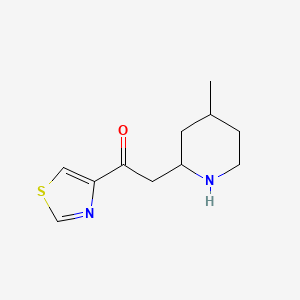
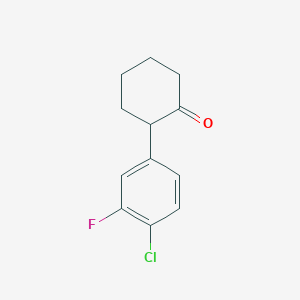

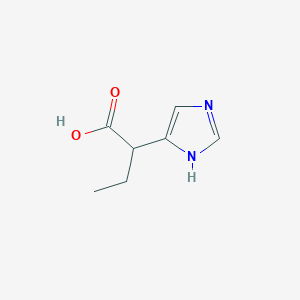
![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)
